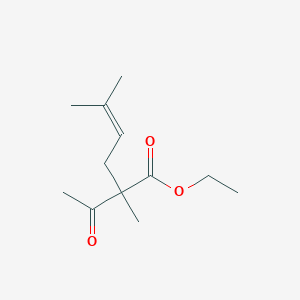
4-Hexenoic acid, 2-acetyl-2,5-dimethyl-, ethyl ester
Cat. No. B8408575
M. Wt: 212.28 g/mol
InChI Key: BBYWPJLLYFMKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07834009B2
Procedure details


A solution of 2-methyl-3-oxo-butyric acid ethyl ester (3.0 g, 0.0208 mol) in anhydrous N,N-dimethylformamide (80 mL) was cooled to 0° C. and treated with a 60% oil dispersion of sodium hydride (1.0 g, 0.0416 mol). The cooling bath was removed and the reaction mixture was stirred for 10 min. 4-Bromo-2-methyl-2-butene (3.73 g, 0.025 mol) was added and the reaction mixture was stirred for 16 h. The reaction mixture was poured into a mixture of ice and 4.0 M aqueous ammonium chloride solution. The mixture was extracted with ethyl acetate, dried over magnesium sulfate, filtered and concentrated in vacuo. The crude yellow oil was purified by flash column chromatography (ISCO RediSep column, 0 to 15% ethyl acetate in hexanes) to afford the desired product, 2-Acetyl-2,5-dimethyl-hex-4-enoic acid ethyl ester (3.45 g, 78%) as an oil. 1H NMR (400 MHz, CDCl3) δ: 1.26 (3H, t, J=7.3 Hz), 1.31 (3H, s), 1.61 (3H, s), 1.69 (3H, s), 2.14 (3H, s), 2.49 (1H, dd, J1=14.8 Hz, J2=7.7 Hz), 2.58 (1H, dd, J1=14.9 Hz, J2=7.5 Hz), 4.18 (2H, q, J=7.3 Hz), 4.92-4.96 (1H, m).


[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[C:6](=[O:8])[CH3:7])[CH3:2].[H-].[Na+].BrC[CH:15]=[C:16]([CH3:18])[CH3:17].[Cl-].[NH4+].[CH3:21]N(C)C=O>>[CH2:1]([O:3][C:4](=[O:10])[C:5]([C:6](=[O:8])[CH3:7])([CH3:21])[CH2:9][CH:15]=[C:16]([CH3:18])[CH3:17])[CH3:2] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(C)=O)C)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
oil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.73 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 16 h
|
|
Duration
|
16 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude yellow oil was purified by flash column chromatography (ISCO RediSep column, 0 to 15% ethyl acetate in hexanes)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CC=C(C)C)(C)C(C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.45 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
